7-Methylquinolin-2(1H)-one: Physicochemical Profiling and Synthetic Architectures
7-Methylquinolin-2(1H)-one: Physicochemical Profiling and Synthetic Architectures
Topic: 7-Methylquinolin-2(1H)-one Basic Properties Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
7-Methylquinolin-2(1H)-one (CAS 4053-35-4), also known as 7-methylcarbostyril, represents a critical heterocyclic scaffold in medicinal chemistry.[1][2][3] Distinct from its 4-methylated congeners often ubiquitously formed in standard Knorr syntheses, this specific isomer serves as a refined lipophilic isostere for the 7-hydroxyquinolin-2(1H)-one pharmacophore found in antipsychotics like brexpiprazole. This guide delineates the precise physicochemical properties, selective synthetic pathways, and analytical fingerprints required to distinguish this entity from common regioisomers.
Part 1: Chemical Identity & Physicochemical Profile[3]
The accurate identification of 7-methylquinolin-2(1H)-one is often complicated by the prevalence of the 4,7-dimethyl analogue. The data below strictly pertains to the C7-methylated, C4-unsubstituted parent scaffold.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 7-Methylquinolin-2(1H)-one | Tautomer: 7-Methylquinolin-2-ol |
| CAS Registry Number | 4053-35-4 | Distinct from 7-methylquinoline (612-60-2) |
| Molecular Formula | C₁₀H₉NO | |
| Molecular Weight | 159.19 g/mol | |
| Melting Point | 193 °C | High crystallinity indicative of strong intermolecular H-bonding (dimer formation) [1].[4][5] |
| Solubility | DMSO, Methanol, DMF | Poorly soluble in water; soluble in hot ethanol. |
| pKa | ~11.5 (Amide NH) | Weakly acidic; deprotonation requires strong bases (e.g., NaH, t-BuOK). |
| Appearance | White to off-white crystalline solid | May darken upon prolonged light exposure. |
Part 2: Synthetic Architectures & Methodologies[6][7]
Achieving the specific 7-methyl isomer without C4-alkylation requires bypassing the standard Knorr synthesis (which uses acetoacetate and yields 4-methyl derivatives). Two high-fidelity pathways are recommended.
Pathway A: The Camps Cyclization (Mechanistic Route)
This route utilizes the intramolecular cyclization of 3-methylcinnamanilide. It is preferred for its atom economy and the ability to control regiochemistry through steric parameters.
Mechanism:
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Acylation: Reaction of m-toluidine with cinnamoyl chloride (or propiolic acid derivatives for unsubstituted C3/C4) yields the amide.
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Cyclization: Under Lewis acid catalysis (AlCl₃) or strong Brønsted acid conditions, the amide undergoes intramolecular Friedel-Crafts alkylation/acylation.
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Regioselectivity: Cyclization ortho to the amino group yields the quinolin-2-one core.
Pathway B: Hydrolysis of 2-Chloro-7-methylquinoline (High Purity Route)
For analytical standards requiring >99% purity, the hydrolysis of the 2-chloro precursor is superior as it avoids isomer separation.
Protocol:
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Precursor Synthesis: Oxidation of 7-methylquinoline to the N-oxide (using mCPBA), followed by chlorination with POCl₃ to yield 2-chloro-7-methylquinoline.
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Hydrolysis: The 2-chloro derivative is refluxed in 70% acetic acid or dilute HCl. The chlorine atom, activated by the ring nitrogen, is displaced by water via an addition-elimination mechanism.
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Workup: Neutralization precipitates the lactam (quinolin-2-one) form predominantly.
Visualization of Synthetic Logic
The following diagram illustrates the divergence between generating the 4,7-dimethyl impurity and the target 7-methyl scaffold.
Caption: Divergent synthetic pathways. The green path (Camps Cyclization) selectively targets the 7-methyl scaffold, avoiding the 4-methyl impurity common in Knorr synthesis.
Part 3: Analytical Characterization[3][7]
Distinguishing 7-methylquinolin-2(1H)-one from its isomers relies on specific NMR signatures, particularly the coupling constants of the alkene protons on the lactam ring.
^1H NMR Interpretation (DMSO-d₆, 400 MHz):
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δ 11.60 ppm (s, 1H, NH): Broad singlet, disappears with D₂O shake. Indicates the lactam tautomer predominates in polar solvents.
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δ 7.85 ppm (d, J = 9.5 Hz, 1H, H-4): The large coupling constant (9.5 Hz) is characteristic of cis-alkene protons in the lactam ring. Crucial: If this is a singlet, you have the 4-methyl derivative (impurity).
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δ 6.45 ppm (d, J = 9.5 Hz, 1H, H-3): Upfield doublet coupled to H-4.
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δ 7.50 - 7.00 ppm (m, 3H, Ar-H): Aromatic protons (H-5, H-6, H-8). H-8 often appears as a singlet or narrow doublet due to meta-coupling.
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δ 2.42 ppm (s, 3H, CH₃): Characteristic methyl singlet.
Mass Spectrometry (ESI+):
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[M+H]⁺: m/z 160.07.
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Fragmentation: Loss of CO (28 Da) is a primary fragmentation pathway for quinolinones, yielding a characteristic ion at m/z 132.
Part 4: Biological Relevance & Applications[6][8]
1. Pharmacophore Isosterism: In drug design, the 7-methyl group serves as a lipophilic probe to replace the metabolic "soft spot" (7-hydroxyl group) seen in molecules like aripiprazole or brexpiprazole [2]. By blocking this position with a methyl group, researchers can:
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Prevent Phase II glucuronidation.
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Increase LogP (lipophilicity) to enhance blood-brain barrier (BBB) penetration.
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Probe the steric tolerance of the receptor pocket (e.g., D2 or 5-HT receptors).
2. Fluorescence Probes: Quinolin-2-one derivatives exhibit tunable fluorescence. The 7-methyl variant acts as a baseline fluorophore. Functionalization at the 7-methyl position (via radical bromination) allows for the attachment of sensing moieties, creating "turn-on" fluorescent probes for biological thiols or metal ions [3].
Part 5: Safety & Handling (MSDS Summary)
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Signal Word: Warning.
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Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).
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Handling: Avoid dust formation. The compound is stable under standard laboratory conditions but should be stored away from strong oxidizing agents.
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Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8 °C (though stable at RT).
References
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Echemi. (2024). 7-Methyl-2-quinolone Physicochemical Properties and CAS Data. Retrieved from
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National Institutes of Health (NIH). (2025). Design and Synthesis of Quinolin-2(1H)-ones as Dual EGFR/HER-2 Inhibitors. PubMed Central. Retrieved from
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ResearchGate. (2024). Synthesis and Biological Activity of 7-substituted Quinolin-2-ones. Retrieved from
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ChemicalBook. (2024). NMR Spectra of Methylquinoline Derivatives. Retrieved from
